molecular formula C15H18N4O3 B4048794 2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione

2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione

Cat. No.: B4048794
M. Wt: 302.33 g/mol
InChI Key: ATJBRVUAQGTQAZ-UHFFFAOYSA-N
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Description

2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(3-pyridin-3-ylpropanoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is 302.13789045 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of complex organic molecules, including pyrazine derivatives, which share structural motifs with the compound . For instance, studies on the synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction have been reported. These syntheses involve sequential coupling and cyclization reactions that yield compounds with potential for further chemical modification and study in various chemical and biological contexts (Tran et al., 2013).

Coordination Chemistry and Material Science

The coordination chemistry of nitrogen-rich macrocyclic ligands, including those with pyrazine components, has been explored for the synthesis of complexes with lanthanum(III). Such studies are crucial for understanding the coordination behavior of these compounds and their potential applications in material science and catalysis (Wilson et al., 2015).

Photophysical Properties and Applications

Investigations into the physical chemical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, which are structurally related to the compound of interest, have been conducted. Such studies aim to understand the electronic and emission properties of these complexes for potential applications in organic light-emitting devices (OLEDs) and other photophysical applications (Stagni et al., 2008).

Heterocyclic Chemistry and Drug Discovery

Research on the synthesis and spectral characterization of phthalazinone derivatives, including reactions that lead to compounds with heterocyclic structures, has been explored. Such compounds, due to their rich nitrogen content and potential for diverse biological activities, are of interest in drug discovery and development (Mahmoud et al., 2012).

Properties

IUPAC Name

2-(3-pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-13(4-3-11-2-1-5-16-8-11)18-6-7-19-12(10-18)15(22)17-9-14(19)21/h1-2,5,8,12H,3-4,6-7,9-10H2,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJBRVUAQGTQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)CCC3=CN=CC=C3)C(=O)NCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione
Reactant of Route 3
Reactant of Route 3
2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione
Reactant of Route 4
2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione
Reactant of Route 5
2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione
Reactant of Route 6
2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione

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